

Technical Guide: Solubility Profile of 5-Bromopyridine-3-sulfonamide

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Compound of Interest

Compound Name: 5-Bromopyridine-3-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of **5-Bromopyridine-3-sulfonamide**, a compound of interest in pharmaceutical research. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It includes a standardized template for data presentation and a detailed experimental protocol for determining thermodynamic solubility via the widely accepted shake-flask method. Furthermore, a visual representation of the experimental workflow is provided to aid in procedural understanding. This guide is intended to equip researchers with the necessary tools to generate and standardize the solubility data for **5-Bromopyridine-3-sulfonamide**, thereby facilitating its evaluation in drug discovery and development pipelines.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **5-Bromopyridine-3-sulfonamide** in various solvents has not been reported. To facilitate standardized data collection and comparison across different research initiatives, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data Template for **5-Bromopyridine-3-sulfonamide**

Solvent System	Temperature (°C)	Solubility (mg/mL)	Solubility (µM)	Method of Analysis
Phosphate-Buffered Saline (PBS), pH 7.4	25	HPLC/UV-Vis		
Phosphate-Buffered Saline (PBS), pH 7.4	37	HPLC/UV-Vis		
Simulated Gastric Fluid (SGF), pH 1.2	37	HPLC/UV-Vis		
Simulated Intestinal Fluid (FaSSIF), pH 6.5	37	HPLC/UV-Vis		
Simulated Intestinal Fluid (FeSSIF), pH 5.0	37	HPLC/UV-Vis		
Water	25	HPLC/UV-Vis		
Ethanol	25	HPLC/UV-Vis		
Methanol	25	HPLC/UV-Vis		
Dimethyl Sulfoxide (DMSO)	25	HPLC/UV-Vis		
Acetonitrile	25	HPLC/UV-Vis		

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following protocol details the shake-flask method, which is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.^[1] This method is

based on achieving a saturated solution of the compound in a specific solvent, followed by the quantification of the dissolved solute.

2.1. Materials and Equipment

- **5-Bromopyridine-3-sulfonamide** (solid form)
- Selected solvents (e.g., PBS, SGF, water, ethanol)
- Glass vials or flasks with screw caps
- Orbital shaker or thermomixer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm)
- Analytical balance
- pH meter
- High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

2.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **5-Bromopyridine-3-sulfonamide** to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
 - Add a known volume of the desired solvent to the vial.
 - Tightly seal the vials to prevent solvent evaporation.
- Equilibration:

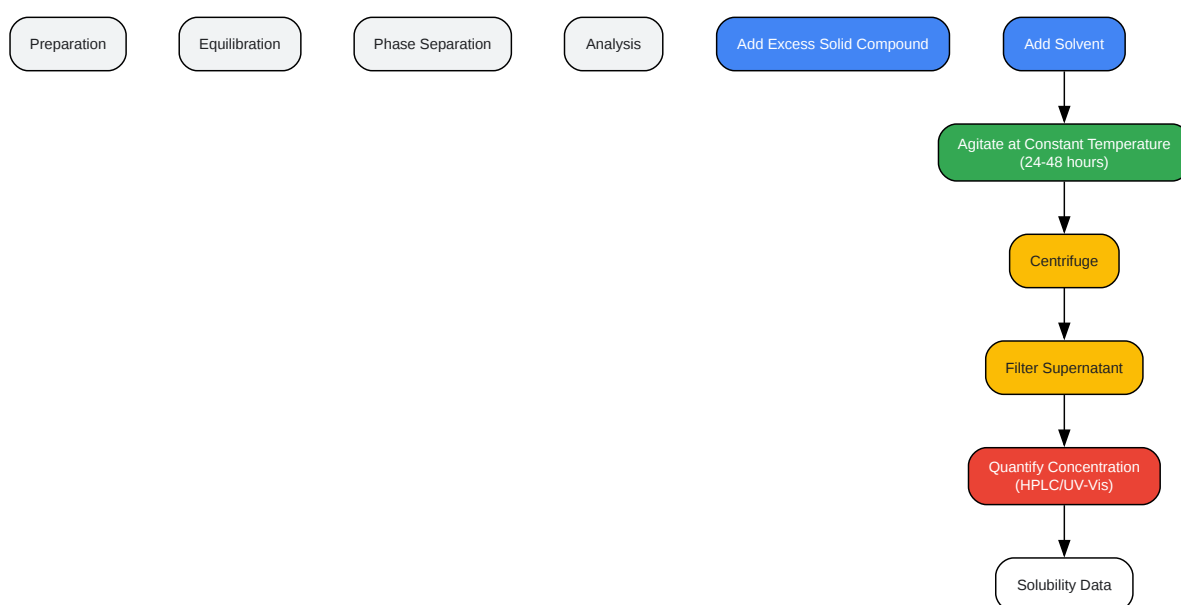
- Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient duration to reach equilibrium. A typical incubation time is 24 to 48 hours.^{[2][3]} The stability of the compound in the solvent over this period should be confirmed.^{[4][5]}
- Phase Separation:
 - After equilibration, allow the vials to stand to let the undissolved solid settle.
 - To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
 - Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
 - For further clarification, filter the supernatant through a syringe filter (e.g., 0.45 µm).^[6]
- Analysis of Solute Concentration:
 - Prepare a series of standard solutions of **5-Bromopyridine-3-sulfonamide** of known concentrations in the chosen solvent.
 - Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.^{[7][8]}
 - Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

2.3. Data Analysis

- The concentration determined from the analysis of the saturated solution represents the thermodynamic solubility of **5-Bromopyridine-3-sulfonamide** in that specific solvent at the given temperature.
- The results should be reported in units of mg/mL and/or µM.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.



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Caption: Workflow for Thermodynamic Solubility Determination.

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